molecular formula C8H16O2 B3431046 Hexyl acetate CAS No. 88230-35-7

Hexyl acetate

Cat. No.: B3431046
CAS No.: 88230-35-7
M. Wt: 144.21 g/mol
InChI Key: AOGQPLXWSUTHQB-UHFFFAOYSA-N
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Description

Hexyl acetate is an organic compound belonging to the class of carboxylic acid esters. It has the molecular formula C8H16O2 and is characterized by a pleasant, fruity odor reminiscent of apples or pears. This compound is commonly used in the flavor and fragrance industry due to its appealing scent. Additionally, this compound serves as a solvent for resins, polymers, fats, and oils, and is also utilized as a paint additive to improve dispersion on surfaces .

Preparation Methods

Hexyl acetate can be synthesized through an esterification reaction involving hexanol and acetic acid in the presence of an acid catalyst. The reaction typically proceeds as follows:

C6H13OH+CH3COOHCH3COOC6H13+H2O\text{C}_6\text{H}_{13}\text{OH} + \text{CH}_3\text{COOH} \rightarrow \text{CH}_3\text{COO}\text{C}_6\text{H}_{13} + \text{H}_2\text{O} C6​H13​OH+CH3​COOH→CH3​COOC6​H13​+H2​O

In this process, hexanol (C6H13OH) reacts with acetic acid (CH3COOH) to form this compound (CH3COOC6H13) and water (H2O). The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product .

Industrial production of this compound often involves the use of continuous reactors and optimized reaction conditions to maximize efficiency. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly employed to accelerate the esterification process .

Chemical Reactions Analysis

Hexyl acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into hexanol and acetic acid.

    Oxidation: this compound can be oxidized to produce hexanoic acid and acetic acid.

    Reduction: Reduction of this compound can yield hexanol and acetic acid.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include acids (e.g., hydrochloric acid, sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate) .

Scientific Research Applications

Hexyl acetate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of hexyl acetate primarily involves its interaction with olfactory receptors, which are responsible for detecting odors. When this compound molecules bind to these receptors, they trigger a signal transduction pathway that ultimately results in the perception of a fruity scent. Additionally, this compound can act as a solvent, facilitating the dissolution and dispersion of other compounds in various industrial applications .

Comparison with Similar Compounds

Hexyl acetate is similar to other carboxylic acid esters, such as:

    Ethyl acetate: Commonly used as a solvent in nail polish removers and glues.

    Butyl acetate: Used as a solvent in lacquers and paints.

    Isoamyl acetate: Known for its banana-like odor and used in flavorings and perfumes.

Compared to these compounds, this compound is unique due to its longer carbon chain, which imparts a distinct fruity odor and different solvent properties. Its higher molecular weight and boiling point also differentiate it from shorter-chain esters .

Properties

IUPAC Name

hexyl acetate
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InChI

InChI=1S/C8H16O2/c1-3-4-5-6-7-10-8(2)9/h3-7H2,1-2H3
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InChI Key

AOGQPLXWSUTHQB-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCOC(=O)C
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Molecular Formula

C8H16O2
Record name HEXYL ACETATE
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DSSTOX Substance ID

DTXSID6022006
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Molecular Weight

144.21 g/mol
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Physical Description

Hexyl acetate appears as a colorless liquid with a mild sweet odor. Flash point 113 °F. A moderate fire risk. Inhalation may cause adverse effects. Insoluble in water and very soluble in alcohols and ethers. When heated to high temperatures emits acrid smoke and fumes. Used as a solvent and as a propellant in aerosols., Dry Powder, Liquid; Liquid; Liquid, Other Solid, Colorless liquid with a sweet fruity odor; [HSDB], Liquid, colourless liquid with a fruity odour
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Boiling Point

334.4 to 338 °F at 760 mmHg (USCG, 1999), 171.5 °C, 170.00 to 172.00 °C. @ 760.00 mm Hg
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Flash Point

99 °F (USCG, 1999), 45 °C, 113 °F (45 °C) (Closed cup)
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Solubility

Very soluble in alcohol and ether, In water, 511 mg/L at 25 °C, 0.511 mg/mL at 25 °C, soluble in alcohol, ether; insoluble in water, 1 ml in 1 ml 95% alcohol (in ethanol)
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Density

0.876 (USCG, 1999) - Less dense than water; will float, 0.8779 g/cu cm at 15 °C, 0.868-0.872
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Vapor Pressure

1.32 [mmHg], 1.32 mm Hg at 25 °C
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Color/Form

Colorless liquid

CAS No.

142-92-7, 88230-35-7
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Melting Point

-112 °F (USCG, 1999), -80.9 °C, -81 °C
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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